![molecular formula C10H11NOS B13202860 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol](/img/structure/B13202860.png)
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thieno[3,2-b]pyridine moiety linked to a propanol group, making it a versatile molecule for synthetic and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol typically involves the formation of the thieno[3,2-b]pyridine core followed by the introduction of the propanol group. One common method involves the reaction of 3-bromothiophene with 2-aminopyridine to form the thieno[3,2-b]pyridine ring. This intermediate is then subjected to a Grignard reaction with propanal to introduce the propanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thieno[3,2-b]pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or thiols.
Major Products
Oxidation: The major product is 3-{Thieno[3,2-b]pyridin-6-yl}propanone.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol involves its interaction with specific molecular targets. The thieno[3,2-b]pyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: Similar structure but lacks the thieno ring.
Thieno[3,2-b]pyridin-6-ol: Similar core structure but lacks the propanol group.
Uniqueness
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol is unique due to the combination of the thieno[3,2-b]pyridine core and the propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11NOS |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
3-thieno[3,2-b]pyridin-6-ylpropan-1-ol |
InChI |
InChI=1S/C10H11NOS/c12-4-1-2-8-6-10-9(11-7-8)3-5-13-10/h3,5-7,12H,1-2,4H2 |
Clave InChI |
CTFOYLLHMLYRQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1N=CC(=C2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


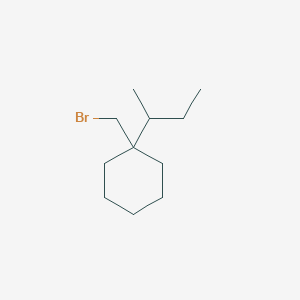
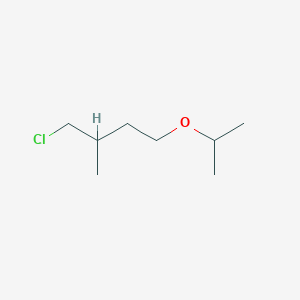
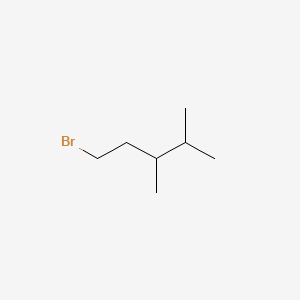

![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)

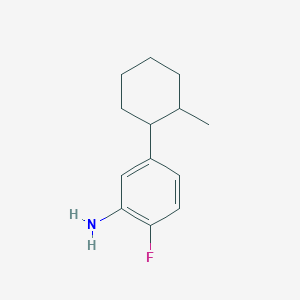
![3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)
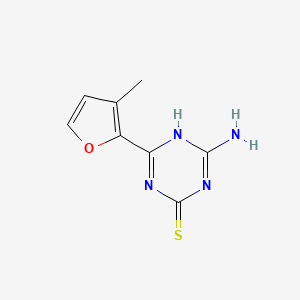

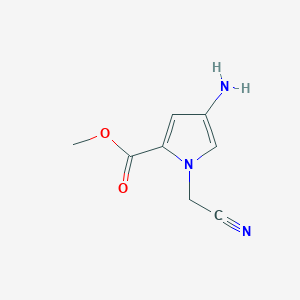

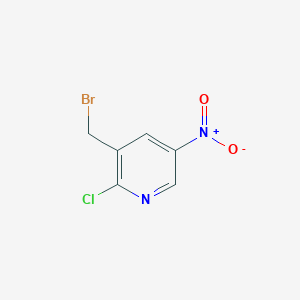
![3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202853.png)
